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Compound of Interest

Compound Name:
2-Bromo-8-methoxy-4-

methylquinazoline

Cat. No.: B15066054

Get Quote

CAS Registry Number: 1783600-65-6[1][2][3]

Executive Summary
2-Bromo-8-methoxy-4-methylquinazoline is a halogenated heteroaromatic scaffold critical to

medicinal chemistry, specifically in the optimization of Type I and Type II kinase inhibitors. Its

structure features a quinazoline core substituted with a bromine atom at the C2 position, a

methyl group at C4, and a methoxy group at C8.

The C2-bromine serves as a highly reactive electrophilic handle, enabling Nucleophilic

Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura,

Buchwald-Hartwig). This reactivity allows researchers to introduce diverse amine or aryl motifs,

essential for tuning potency and selectivity against targets like PDK1 (3-Phosphoinositide-

dependent kinase 1) and EGFR.[1]

Chemical Identity & Physical Properties[5][6]
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Property Data

CAS Number 1783600-65-6

IUPAC Name 2-Bromo-8-methoxy-4-methylquinazoline

Molecular Formula C₁₀H₉BrN₂O

Molecular Weight 253.10 g/mol

SMILES COc1cccc2c(C)nc(Br)nc12

Appearance Off-white to beige crystalline solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

LogP (Predicted) ~2.8 - 3.2

Synthetic Pathway & Methodology
The synthesis of 2-Bromo-8-methoxy-4-methylquinazoline typically proceeds via a two-step

sequence starting from 2-amino-3-methoxyacetophenone. This route ensures the correct

regiochemistry of the 4-methyl and 8-methoxy substituents.

Step 1: Cyclization to the Quinazolinone Core
The formation of the pyrimidine ring is achieved by condensing the acetophenone derivative

with a urea source.

Reagents: 2-Amino-3-methoxyacetophenone, Urea, Acetic Acid (glacial).

Conditions: High temperature melt (120–160 °C) or reflux in acetic acid.

Mechanism: Acid-catalyzed condensation of the ketone with urea followed by intramolecular

cyclodehydration.

Intermediate: 8-Methoxy-4-methylquinazolin-2(1H)-one (often tautomerizes to the 2-ol form).

Step 2: Bromination (Deoxybromination)
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Conversion of the C2-hydroxyl/oxo group to the bromide.[1]

Reagents: Phosphorus Oxybromide (POBr₃) or POCl₃/LiBr.

Solvent: Toluene, Acetonitrile, or neat.

Base: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalytic).

Protocol: The intermediate is treated with POBr₃ at reflux. The phosphoryl halide activates

the carbonyl oxygen, making it a good leaving group for the bromide ion attack.

Visualization: Synthetic Workflow
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Caption: Two-step synthetic route from acetophenone precursor to the final bromo-quinazoline

scaffold.

Reactivity & Applications in Drug Discovery
Mechanistic Reactivity Profile
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The 2-bromo position is electronically activated by the two nitrogen atoms in the pyrimidine ring

(N1 and N3), making the C2 carbon highly electron-deficient.

SNAr (Nucleophilic Aromatic Substitution):

Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

Utility: Installing the "tail" region of kinase inhibitors which often interacts with the solvent-

front or ribose pocket of the ATP binding site.

Selectivity: The C2-Br is significantly more reactive than the C4-Methyl group, allowing

chemoselective substitution without affecting the methyl moiety.

C-C Coupling (Suzuki/Stille):

The C2-Br bond is labile enough for Pd-catalyzed cross-coupling to attach aryl or

heteroaryl groups, expanding the core for bi-aryl inhibitor designs.

Target Applications
PDK1 Inhibitors: The 8-methoxy group provides specific steric and electronic properties that

can improve selectivity for the PDK1 (3-Phosphoinositide-dependent kinase 1) pocket, often

aiding in avoiding off-target inhibition of CDK2.

EGFR/HER2 Scaffolds: Quinazolines are the foundational pharmacophore for drugs like

Gefitinib and Erlotinib.[1] The 8-methoxy variant alters the solubility and metabolic stability

(microsomal stability) compared to the 6,7-dimethoxy analogs.

Visualization: SAR Logic
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Caption: Structure-Activity Relationship (SAR) map detailing the function of each substituent on

the scaffold.

Experimental Protocol (Standardized)
Objective: Synthesis of 2-Bromo-8-methoxy-4-methylquinazoline from the 2-hydroxy

intermediate.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

CaCl₂ drying tube (or nitrogen inlet).

Charging: Add 8-methoxy-4-methylquinazolin-2-ol (1.0 equiv, e.g., 5.0 g) to the flask.

Solvent/Reagent: Add Phosphorus Oxybromide (POBr₃) (1.5 – 2.0 equiv). Note: POCl₃ can

be used if the chloro-analog is desired, but POBr₃ is required for the bromo.

Reaction: Heat the mixture to 100–110 °C for 4–6 hours. Monitor by TLC (eluent: 30% Ethyl

Acetate in Hexanes) until the starting material (polar, low R_f) disappears.

Quench (Critical): Cool the reaction mixture to 0 °C. Slowly pour the mixture onto crushed ice

with vigorous stirring. The excess POBr₃ will hydrolyze violently; perform this in a fume hood.
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Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution.

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[4]

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify

the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the off-

white solid product.

Safety & Handling (MSDS Summary)
Hazard Class Statement Precaution

Acute Toxicity
Harmful if swallowed (H302).

[1][5]

Do not eat/drink in lab. Wash

hands post-handling.

Skin/Eye Irritant

Causes skin irritation (H315)

and serious eye irritation

(H319).

Wear nitrile gloves and safety

goggles.

STOT-SE
May cause respiratory irritation

(H335).

Handle only in a functioning

chemical fume hood.

Reactivity
Reacts violently with water

(POBr₃ reagent).

Keep reagents dry; quench

carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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